5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
Description
5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is an organic compound with the molecular formula C12H13N3O3S. It is known for its applications in the synthesis of dyes and pigments due to its structural properties, which allow it to form stable, vibrant colors. This compound is also used in various scientific research fields, including chemistry, biology, and materials science.
Properties
IUPAC Name |
5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)20(17,18)19/h1-9H,15-16H2,(H,17,18,19)/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHQHZVDSXZDG-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid typically involves the reaction of 4-nitrobenzenesulfonic acid with aniline under acidic conditions to form the intermediate 4-aminobenzenesulfonic acid. This intermediate is then subjected to a coupling reaction with 4-nitroaniline in the presence of a reducing agent such as sodium dithionite to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments, dyes, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s sulfonic acid group allows it to form strong ionic interactions with positively charged sites on proteins, while the aromatic rings facilitate hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
- 3-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
- 2-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
Uniqueness
5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to form stable, vibrant dyes makes it particularly valuable in the textile and pigment industries. Additionally, its structural features allow for diverse chemical modifications, enhancing its utility in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
